molecular formula C22H20ClN3O3 B11397127 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11397127
M. Wt: 409.9 g/mol
InChI Key: QDFNCLMYRCVKGO-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrrolo[3,4-c]pyrazole core structure, which is fused with various functional groups, including a chlorophenyl group, a hydroxyphenyl group, and a tetrahydrofuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Pyrrolo[3,4-c]pyrazole Core: : This step involves the cyclization of appropriate precursors to form the pyrrolo[3,4-c]pyrazole core. The reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

  • Introduction of Functional Groups: : The chlorophenyl, hydroxyphenyl, and tetrahydrofuran-2-ylmethyl groups are introduced through various substitution reactions. These reactions may involve the use of reagents such as chlorinating agents, hydroxylating agents, and alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Materials Science: Investigation of its properties for use in organic electronics and optoelectronic devices.

    Biological Research: Study of its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: Lacks the tetrahydrofuran-2-ylmethyl group.

    4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: Contains a methyl group instead of the tetrahydrofuran-2-ylmethyl group.

Uniqueness

The presence of the tetrahydrofuran-2-ylmethyl group in 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one distinguishes it from similar compounds

Properties

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H20ClN3O3/c23-14-9-7-13(8-10-14)21-18-19(16-5-1-2-6-17(16)27)24-25-20(18)22(28)26(21)12-15-4-3-11-29-15/h1-2,5-10,15,21,27H,3-4,11-12H2,(H,24,25)

InChI Key

QDFNCLMYRCVKGO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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